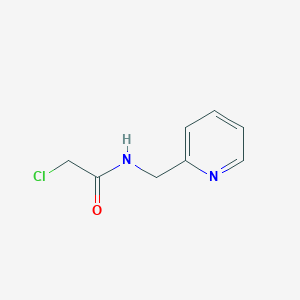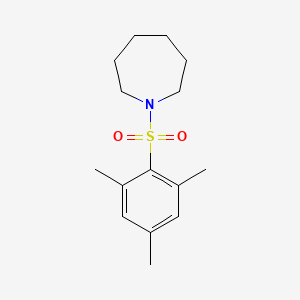![molecular formula C24H23N3O2S2 B2537647 N-benzyl-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide CAS No. 1189942-52-6](/img/structure/B2537647.png)
N-benzyl-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide is a compound that can be categorized within the family of benzamides, which are known for their diverse biological activities. Benzamides are often explored for their potential in treating various diseases, including epilepsy, cancer, and bacterial infections. The specific structure of N-benzyl-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide suggests that it may interact with biological targets such as potassium channels or enzymes involved in disease pathways.
Synthesis Analysis
The synthesis of related benzamide compounds often involves the formation of an amide bond between a carboxylic acid derivative and an amine. For instance, the synthesis of marine-sourced natural product analogs involves the acylation of aminouracil derivatives, which can be challenging due to the reduced nucleophilicity of the amino group . Similarly, the synthesis of N-(3-substituted 9-methoxy-4H- -benzopyrano[2,3-d]pyrimidine-4(5H)-imines and formamidine derivatives from methyl N-(3-cyano-8-methoxy-4H- -benzopyran-2-yl)methanimidate demonstrates the complexity of synthesizing benzamide derivatives with multiple substituents .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is often characterized using techniques such as X-ray diffraction, NMR, IR spectroscopy, and computational methods like DFT calculations. For example, the structure of a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide was analyzed using X-ray diffraction and DFT calculations to determine the molecular geometry, vibrational frequencies, and electronic properties . These studies provide insights into the stability of the molecular conformation and the potential reactivity of the compound.
Chemical Reactions Analysis
Benzamide derivatives can undergo various chemical reactions, including amide bond formation, desmethylation, and substitution reactions. The synthesis of PET imaging agents, for example, involves desmethylation and O-[(11)C]methylation steps . The reactivity of the benzamide moiety can be influenced by the presence of substituents on the aromatic ring or the pyrimidine moiety, which can affect the compound's biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are crucial for their potential application as pharmaceuticals. The crystal structure analysis provides information on the lattice constants and intermolecular interactions, which can influence the compound's solubility and bioavailability . Additionally, the electronic properties, such as HOMO and LUMO energies, can be indicative of the compound's chemical reactivity and its interaction with biological targets .
Applications De Recherche Scientifique
Anticancer Potential
Research into compounds structurally similar to N-benzyl-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide has shown promise in cancer treatment. For instance, the design and synthesis of MGCD0103, a molecule with a similar pyrimidin-4-yl component, has demonstrated selective inhibition of histone deacetylases (HDACs), crucial for cancer cell proliferation and apoptosis induction. MGCD0103's significant antitumor activity and oral bioavailability highlight the therapeutic potential of related compounds in oncology (Zhou et al., 2008).
Antifungal Activity
Compounds with the 4-methoxy-N, N-dimethylpyrimidin moiety have been studied for their antifungal effects against significant types of fungi like Aspergillus terreus and Aspergillus niger. This research suggests that derivatives of the compound could be developed into useful antifungal agents, underscoring its applicability in combating fungal infections (Jafar et al., 2017).
Chemical Properties and Synthesis
Studies on the synthesis and properties of compounds containing pyrimidin-4-yl and benzamide groups, similar to N-benzyl-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide, offer insights into their chemical behavior and potential applications. For example, the synthesis of novel benzodifuranyl and thiazolopyrimidines derived from related compounds has shown anti-inflammatory and analgesic properties, indicating the versatility of these molecules in medicinal chemistry (Abu‐Hashem et al., 2020).
Neuroleptic Activity
Research into benzamides similar in structure to the subject compound has also uncovered potential neuroleptic (antipsychotic) effects. These studies contribute to understanding how alterations in the molecule's structure, such as the substitution at the pyrrolidinyl group, can significantly impact its biological activity, offering pathways for developing new therapeutic agents (Iwanami et al., 1981).
Safety and Hazards
Orientations Futures
Mécanisme D'action
Target of Action
The compound “N-benzyl-3-[6-(4-methoxyphenoxy)pyrimidin-4-yl]benzamide” is known to inhibit the activity of tyrosinase . Tyrosinase is a key enzyme involved in the production of melanin, a pigment that gives color to our skin, hair, and eyes.
Mode of Action
It is believed that it binds to the active site of the tyrosinase enzyme, thereby inhibiting its activity . This prevents the conversion of tyrosine to melanin, leading to a decrease in melanin production.
Propriétés
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(3-ethyl-4-oxo-6-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O2S2/c1-4-27-23(29)22-18(13-19(31-22)17-11-6-5-7-12-17)25-24(27)30-14-20(28)26-21-15(2)9-8-10-16(21)3/h5-13H,4,14H2,1-3H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKDNAXOPBZOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(S2)C3=CC=CC=C3)N=C1SCC(=O)NC4=C(C=CC=C4C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-dimethylphenyl)-2-({3-ethyl-4-oxo-6-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Thien-2-yl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2537567.png)

![5-(4-fluorophenyl)-2-{[(2-methyl-1,3-thiazol-4-yl)methyl]sulfanyl}-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2537570.png)
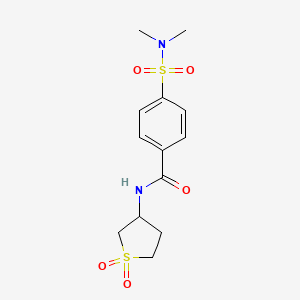
![[4-[(E)-2-Hydroxystyryl]-5,5-dimethyl-3-cyano-2,5-dihydrofuran-2-ylidene]malononitrile](/img/structure/B2537575.png)
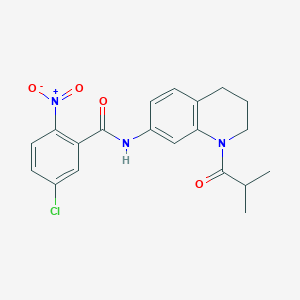
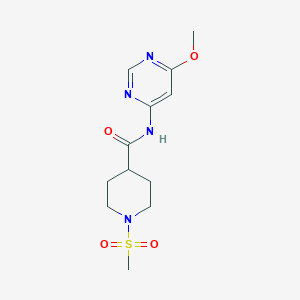

![N-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]thiazin-2-yl)-2-phenylacetamide](/img/structure/B2537580.png)
![N-(furan-2-ylmethyl)-2-(3-oxo-5-phenacylsulfanyl-2H-imidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2537581.png)
![1-(9H-Fluoren-9-ylmethoxycarbonyl)-8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B2537582.png)
![3-(3-bromophenyl)-8-methoxy-1-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2537583.png)
